molecular formula C11H12O4 B13878799 1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one CAS No. 105917-30-4

1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one

Cat. No.: B13878799
CAS No.: 105917-30-4
M. Wt: 208.21 g/mol
InChI Key: FNMIQHJPRWVBCW-UHFFFAOYSA-N
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Description

1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is a complex organic compound characterized by the presence of a phenyl ring substituted with hydroxyl groups and an oxirane (epoxide) ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Properties

CAS No.

105917-30-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-[2,4-dihydroxy-3-(oxiran-2-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C11H12O4/c1-6(12)8-2-3-10(13)9(11(8)14)4-7-5-15-7/h2-3,7,13-14H,4-5H2,1H3

InChI Key

FNMIQHJPRWVBCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CC2CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dihydroxyacetophenone with epichlorohydrin under basic conditions to form the oxirane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the epoxide ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent recycling and energy-efficient processes.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and epoxide derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and industrial applications .

Comparison with Similar Compounds

  • 2-Methoxy-4-(oxiran-2-ylmethyl)phenyl isophthalate
  • Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate

Comparison: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is unique due to the presence of both hydroxyl and epoxide functional groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may lack one of these groups .

Biological Activity

1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a phenolic ring with two hydroxyl groups and an epoxide moiety. This configuration contributes to its notable biological activities and potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is C_{11}H_{12}O_{4}, with a molecular weight of approximately 208.21 g/mol. The presence of hydroxyl and epoxide functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the phenolic hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.

Antimicrobial Activity

The compound's epoxide group enhances its ability to interact with biological macromolecules, potentially leading to antimicrobial effects. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi by disrupting their cellular functions.

Enzyme Inhibition

The reactivity of the epoxide moiety allows it to form covalent bonds with nucleophilic sites on enzymes, which can inhibit their activity. This mechanism is crucial for understanding the compound's potential as a therapeutic agent against diseases where enzyme inhibition is beneficial, such as in cancer or infectious diseases.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights the importance of both hydroxyl and epoxide functionalities in enhancing biological activity. The following table summarizes key compounds related to this compound:

Compound NameStructureKey Features
2-Methoxy-4-(oxiran-2-ylmethyl)phenolStructureSimilar hydroxyl and epoxide groups; lacks additional hydroxyl group
Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylateStructureContains multiple oxirane functionalities; more complex due to additional functional groups
1-(2,4-Dihydroxyphenyl)ethanoneStructureSimple phenolic structure; lacks the oxirane functionality

Study on Antioxidant Activity

A study published in 2023 demonstrated that derivatives of 1-{2,4-Dihydroxy-3-[(oxiran-2-y)methyl]phenyl}ethanone exhibited IC50 values indicating significant antioxidant activity against DPPH radicals. The most potent derivative showed an IC50 value of 15 µM, suggesting strong free radical scavenging ability .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers found that the compound inhibited the activity of specific proteases involved in viral replication. The IC50 value for this inhibition was determined to be around 25 µM, indicating potential therapeutic applications in antiviral drug development .

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